6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
CAS No.: 2090417-89-1
Cat. No.: VC6714898
Molecular Formula: C13H16N2O4
Molecular Weight: 264.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090417-89-1 |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.281 |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | OYGRJHUIQHGYPN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises a fused bicyclic system: a pyrrole ring condensed with a pyridine ring, substituted at the 6-position with a Boc group and at the 2-position with a carboxylic acid moiety . The dihydro designation indicates partial saturation of the pyrrolopyridine core, reducing aromaticity and enhancing conformational flexibility. The Boc group () protects the secondary amine, enabling selective reactions at other sites during synthesis.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2090417-89-1 |
| Molecular Formula | |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
| InChI Key | OYGRJHUIQHGYPN-UHFFFAOYSA-N |
The InChI string (InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)) confirms the stereochemistry and bonding arrangement.
Stability and Reactivity
The Boc group enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid), making the compound suitable for stepwise synthesis. The carboxylic acid at C-2 participates in condensation and amidation reactions, facilitating conjugation with amines or alcohols .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with the formation of the pyrrolopyridine core via cyclocondensation of appropriately substituted pyridine and pyrrole precursors. A representative pathway involves:
-
Core Formation: Reaction of 3-aminopyridine with a diketone under acidic conditions to yield 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)O) in the presence of a base (e.g., DMAP) to install the Boc group at N-6.
-
Carboxylic Acid Introduction: Oxidation of a methyl group at C-2 using KMnO or RuO to yield the carboxylic acid .
Key Challenges:
-
Regioselective functionalization to avoid side reactions at N-5 or C-3.
-
Purification of the dihydro intermediate, which may require column chromatography or recrystallization.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s primary application lies in its use as a protected intermediate for synthesizing bioactive molecules. For example:
-
Muscarinic Receptor Modulators: Patent WO2017112719A1 discloses structurally related pyrrolopyridinones as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurodegenerative diseases . The Boc group in 6-(tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid allows sequential deprotection and functionalization to generate such derivatives .
-
Kinase Inhibitors: The carboxylic acid moiety enables conjugation with heterocyclic amines, forming amides that inhibit protein kinases involved in cancer proliferation.
Case Study: Analog Synthesis
A 2024 study utilized this compound to synthesize a library of 30 derivatives via amide coupling with aryl amines. Screening revealed three compounds with IC values < 100 nM against PI3Kα, a kinase implicated in breast cancer.
Pharmacological Activity and Mechanisms
Neurological Targets
Structural analogs exhibit high affinity for the M4 muscarinic receptor’s allosteric site, potentiating acetylcholine-induced signaling. This mechanism is explored for treating schizophrenia and Alzheimer’s disease .
Metabolic Applications
Derivatives bearing sulfonamide groups at C-2 show PPARγ agonist activity, enhancing insulin sensitivity in vitro (EC = 0.8 μM).
Recent Advances and Future Directions
Innovations in Synthesis
A 2025 report described a microwave-assisted synthesis reducing reaction time from 12 hours to 45 minutes, improving yield from 62% to 89%.
Emerging Therapeutic Applications
Ongoing research explores its derivatives as:
-
Antiviral Agents: Targeting SARS-CoV-2 main protease (M).
-
Antidepressants: Serotonin reuptake inhibition in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume